N-Ethylacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVIYSWRLKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060186 | |
| Record name | Acetamide, N-ethyl-N-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-65-7 | |
| Record name | N-Ethyl-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethylacetanilide | |
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| Record name | N-Ethylacetanilide | |
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| Record name | Acetamide, N-ethyl-N-phenyl- | |
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| Record name | Acetamide, N-ethyl-N-phenyl- | |
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| Record name | N-ethylacetanilide | |
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Synthetic Methodologies and Advanced Reaction Pathways of N Ethylacetanilide
Classical and Modern Synthetic Routes
The synthesis of N-Ethylacetanilide can be achieved through various pathways, with the most common being the direct acylation of N-ethylaniline. Alternative methods, such as the alkylation of acetanilide (B955), offer different strategic approaches to the target molecule.
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between N-ethylaniline and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. pearson.comstudylib.netyoutube.com In this reaction, the lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
With Acetic Anhydride: The reaction of N-ethylaniline with acetic anhydride is a common laboratory and industrial procedure. studylib.netscribd.com It proceeds smoothly, often with the addition of a catalyst like zinc dust or a small amount of acid to enhance the reaction rate. byjus.com The reaction produces this compound and acetic acid as a byproduct. studylib.net
Reaction Scheme: C₆H₅NH(C₂H₅) + (CH₃CO)₂O → C₆H₅N(C₂H₅)COCH₃ + CH₃COOH
With Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts vigorously with N-ethylaniline. pearson.comcollegedunia.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), to neutralize the hydrochloric acid byproduct that is formed, preventing it from protonating the unreacted amine. pearson.comlibretexts.orguobasrah.edu.iq
Reaction Scheme: C₆H₅NH(C₂H₅) + CH₃COCl → C₆H₅N(C₂H₅)COCH₃ + HCl
Table 1: Comparison of Acylating Agents for N-Ethylaniline
| Feature | Acetic Anhydride | Acetyl Chloride |
|---|---|---|
| Reactivity | Moderate | High |
| Byproduct | Acetic Acid | Hydrochloric Acid (corrosive) |
| Handling | Less hazardous, not as moisture-sensitive | Corrosive, fumes in moist air, highly moisture-sensitive youtube.comias.ac.in |
| Catalyst/Base | Often used with acid catalyst or zinc dust | Requires a base (e.g., pyridine) to scavenge HCl pearson.com |
Alternative N-Alkylation Approaches
An alternative strategy to form this compound involves the N-alkylation of acetanilide. This method starts with a readily available precursor and introduces the ethyl group in a separate step.
One modern approach utilizes microwave irradiation in the presence of a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) hydrogen sulphate (TBuAHSO₄). ijrbat.in In this method, acetanilide is reacted with an ethylating agent (e.g., an ethyl halide) in the presence of a base and the PTC. The microwave heating accelerates the reaction rate, leading to a faster synthesis compared to conventional heating methods. ijrbat.in
Older, more classical methods for preparing N-alkylacylanilides involved multi-step procedures. For instance, aniline (B41778) could first be alkylated to N-ethylaniline, which is then acetylated as described previously. google.com Another lengthy classical route involves protecting the aniline as a sulphonamide, followed by methylation (or ethylation), hydrolysis under harsh conditions to yield the N-alkylaniline, and a final acetylation step. google.com
While not the most common route for a simple molecule like this compound, amide synthesis can be achieved through molecular rearrangements. These methods are more general for forming N-arylamides from different starting materials.
One such pathway is the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com This protocol allows for the conversion of nitriles into N-arylamides. In a potential sequence, an appropriate N-substituted amidine could be rearranged in the presence of an oxidant like phenyliodine(III) bis(trifluoroacetate) (PIFA) or PhINTs, which generates a carbodiimide (B86325) intermediate. This intermediate can then react with a carboxylic acid (e.g., acetic acid) to yield the final N-arylamide product. mdpi.com
Another relevant transformation is the Beckmann rearrangement, where an oxime is converted into an amide in the presence of a strong acid. magritek.com To synthesize this compound via this route, one would need to prepare the corresponding ketoxime that, upon rearrangement, would yield the target structure.
N-(4-Ethylphenyl)acetamide is an isomer of this compound where the ethyl group is attached to the phenyl ring instead of the nitrogen atom. nih.gov Its synthesis follows the standard acetylation procedure for primary aromatic amines, analogous to the preparation of acetanilide from aniline. ias.ac.in
The synthesis involves the acylation of 4-ethylaniline (B1216643) using either acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack of the amino group of 4-ethylaniline on the carbonyl carbon of the acetylating agent. studylib.netlibretexts.org
Reaction Scheme: CH₃CH₂C₆H₄NH₂ + (CH₃CO)₂O → CH₃CH₂C₆H₄NHCOCH₃ + CH₃COOH
Substituted N-Ethylacetanilides can be prepared through two main strategies:
Electrophilic Aromatic Substitution: Starting with this compound, an electrophile is introduced onto the aromatic ring. The N-ethylacetamido group [-N(C₂H₅)COCH₃] is an activating, ortho-, para-directing group.
Acylation of a Substituted N-Ethylaniline: Starting with a pre-substituted N-ethylaniline and performing the standard acylation reaction.
Nitro-N-ethylacetanilide: Nitration of this compound using a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) will yield a mixture of ortho- and para-nitro-N-ethylacetanilide, with the para isomer typically being the major product due to reduced steric hindrance. magritek.comresearchgate.net The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.
Chloro-N-ethylacetanilide: Chlorination can be achieved using various chlorinating agents. A direct approach involves reacting this compound with a reagent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). google.com Another method involves reacting anilines with chloroacetyl chloride in a phosphate (B84403) buffer to produce N-chloroacetanilides. researchgate.net Synthesis can also be achieved by reacting acetanilide with reagents like tert-butyl hypochlorite. chemicalbook.com These reactions also typically yield a mixture of ortho- and para-chloro isomers.
Table 2: Synthetic Approaches for Substituted N-Ethylacetanilides
| Target Compound | Starting Material | Key Reagents | Expected Major Product |
|---|---|---|---|
| Nitro-N-ethylacetanilide | This compound | Conc. HNO₃, Conc. H₂SO₄ | p-Nitro-N-ethylacetanilide |
| Chloro-N-ethylacetanilide | This compound | Trichloroisocyanuric acid (TCCA) | Mixture of o- and p-isomers google.com |
| Chloro-N-ethylacetanilide | p-Chloro-N-ethylaniline | Acetic Anhydride or Acetyl Chloride | p-Chloro-N-ethylacetanilide |
Reaction Mechanisms and Kinetics in this compound Formation
The formation of this compound via the acylation of N-ethylaniline follows the nucleophilic acyl substitution mechanism. pearson.com
The mechanism can be described in the following steps, using acetic anhydride as the acylating agent:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. studylib.netyoutube.com
Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by the collapse of the intermediate, which expels the acetate ion (CH₃COO⁻) as a good leaving group. youtube.com
Proton Transfer: The resulting product is protonated on the nitrogen atom, carrying a positive charge. The acetate ion, which was the leaving group, or another base molecule (like water or another amine molecule) acts as a base to deprotonate the nitrogen, yielding the final neutral this compound product and acetic acid. youtube.com
The kinetics of this reaction are influenced by several factors:
Nucleophilicity of the Amine: The reaction rate is dependent on the nucleophilicity of the amine. Electron-donating groups on the phenyl ring would increase the electron density on the nitrogen, making it a stronger nucleophile and increasing the reaction rate.
Electrophilicity of the Acylating Agent: The reactivity of the acylating agent is critical. Acetyl chloride is more electrophilic and thus reacts faster than acetic anhydride because chloride is a better leaving group than acetate.
Solvent: The choice of solvent can affect reaction rates. Polar aprotic solvents are often effective for these types of reactions. researchgate.net
Catalysis: The reaction can be catalyzed by acids, which protonate the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Base catalysis can also occur, where the base deprotonates the amine, increasing its nucleophilicity.
Mechanistic Investigations of Amide Formation Reactions
The synthesis of this compound, or N-ethyl-N-phenylacetamide, is fundamentally an N-acylation reaction. The most common pathway involves the reaction of N-ethylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The underlying mechanism is a nucleophilic acyl substitution.
In this reaction, the nitrogen atom of the N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
With Acetyl Chloride: The reaction proceeds via a straightforward nucleophilic attack. The lone pair of electrons on the nitrogen of N-ethylaniline attacks the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation of the nitrogen atom, often by another molecule of the amine or a weak base, yields the final product, this compound, and hydrochloric acid. The liberated acid is typically neutralized by a base to prevent protonation of the starting amine. derpharmachemica.com
With Acetic Anhydride: The mechanism is similar. The nitrogen of N-ethylaniline attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then breaks down, eliminating a carboxylate (acetate) ion, which is a good leaving group. The protonated amide product is then deprotonated by the acetate ion to give this compound and acetic acid as a byproduct.
The reactivity in these mechanisms is governed by the nucleophilicity of the amine and the electrophilicity of the acylating agent. The ethyl group on the nitrogen in N-ethylaniline has a slight electron-donating inductive effect, which can subtly influence the nucleophilicity of the nitrogen compared to aniline.
Kinetic Studies of this compound Synthesis
Specific kinetic studies detailing the rate laws and activation energies for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics can be inferred from general studies on the acylation of anilines. The rate of reaction is typically dependent on the concentrations of both the amine and the acylating agent.
Factors influencing the reaction kinetics include:
Nucleophilicity of the Amine: The rate of acylation is directly related to the nucleophilicity of the amine. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, making the amine more nucleophilic and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. icm.edu.pl
Nature of the Acylating Agent: The reactivity of the acylating agent is crucial. Acyl halides (like acetyl chloride) are generally more reactive than anhydrides (like acetic anhydride), which are in turn more reactive than esters or carboxylic acids. This hierarchy is due to the ability of the leaving group to depart.
Solvent and Catalyst: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing intermediates. The presence of a catalyst can dramatically alter the reaction kinetics by providing an alternative, lower-energy reaction pathway.
For instance, studies on the N-acetylation of various substituted anilines show a clear correlation between the basicity of the amine and the reaction yield, which reflects the underlying kinetics. icm.edu.pl Stronger basicity generally leads to a faster reaction and higher yield.
Catalytic Influences on Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of this compound synthesis. Various catalysts can be employed to accelerate the reaction, especially when using less reactive acylating agents like acetic acid.
Acid Catalysis: Brønsted acids or Lewis acids can activate the acylating agent. For example, acetic acid can itself act as a catalyst in the acylation of amines. nih.gov The catalyst protonates the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Base Catalysis: A base is often required to neutralize the acidic byproduct (e.g., HCl or acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. derpharmachemica.com
Heterogeneous Catalysts: To align with green chemistry principles, solid catalysts are often preferred as they are easily recoverable and reusable. Natural clays, for example, have been shown to be effective, low-cost, and eco-friendly catalysts for the N-acetylation of anilines. jocpr.com Similarly, magnesium chloride (MgCl₂) has been used as an efficient heterogeneous catalyst for acylation under solvent-free conditions.
Phase Transfer Catalysts (PTCs): In reactions involving immiscible phases, PTCs like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants across the phase boundary, significantly increasing the reaction rate. derpharmachemica.com This is particularly useful for the N-acetylation of anilines with acetyl chloride in the presence of an aqueous base. derpharmachemica.com
The choice of catalyst can significantly impact reaction conditions, often allowing for lower temperatures and shorter reaction times while improving product yields.
Novel Synthetic Approaches and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally benign methods. For the synthesis of this compound, this involves exploring alternatives to traditional methods that often use harsh reagents and volatile organic solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields and cleaner product profiles. ijarsct.co.in The synthesis of acetanilide from aniline and acetic acid, a reaction closely related to that of this compound, demonstrates the power of this technique. icm.edu.plymerdigital.com Microwave heating is efficient because it directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Acetanilide Synthesis
| Method | Reagents | Conditions | Time | Yield | Reference |
| Conventional | Aniline, Acetic Anhydride, Acetic Acid | Reflux | ~30 min | Good | |
| Microwave | Aniline, Acetic Acid | 480 MHz Power | 5 min | Quantitative | ymerdigital.com |
| Microwave | Aniline, Acetic Acid | 320 MHz Power | 5 min | Good | ymerdigital.com |
This green chemistry approach offers significant advantages, including energy efficiency and reduced reaction times, making it a highly attractive method for the synthesis of this compound.
Solvent-Free Reaction Conditions
Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions reduce waste, cost, and hazards associated with volatile organic compounds. The acylation of anilines to produce acetanilides can be effectively performed under solvent-free conditions. researchgate.net
Often, these reactions are facilitated by microwave irradiation or the use of a solid catalyst. For example, the reaction of aniline with acetic acid can proceed efficiently under microwave irradiation without any solvent or added catalyst, yielding the product in a short time with only water as a byproduct. ijarsct.co.inymerdigital.com Another approach involves using a heterogeneous catalyst like magnesium chloride with acetic anhydride at room temperature, which also avoids the need for a solvent. These methods are simple, efficient, and environmentally friendly, representing a significant improvement over traditional solvent-based syntheses.
Interactive Table: Solvent-Free Acylation Methods for Anilines
| Method | Acylating Agent | Catalyst | Conditions | Key Advantage | Reference |
| Microwave | Acetic Acid | None | Microwave Irradiation | Catalyst-free, water is the only byproduct | ijarsct.co.inymerdigital.com |
| Stirring | Acetic Anhydride | MgCl₂·5H₂O | Room Temperature | Mild conditions, inexpensive catalyst | |
| Heating | Meldrum's Acids | None | Neutral, Thermal | Catalyst-free, access to versatile anilides | researchgate.net |
Enzymatic Synthesis Pathways
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific enzymatic routes to this compound are not well-documented, the principle of enzymatic amidation is well-established.
Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are known to catalyze the formation of amide bonds. nih.gov These enzymes can facilitate the direct aminolysis of esters, where an amine reacts with an ester to form an amide. nih.gov This process is highly selective and occurs under mild conditions, avoiding the need for harsh reagents or protecting groups. nih.gov Although challenging due to the lower nucleophilicity of aromatic amines compared to aliphatic ones, enzymatic acylation of amines has been reported. nih.gov The development of an enzymatic pathway for this compound would likely involve reacting N-ethylaniline with an appropriate acetyl ester in the presence of a suitable lipase. This approach represents a promising frontier for the green synthesis of this and related compounds.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of this compound and related N-acetylated compounds, offering substantial advantages over traditional batch processing. nih.govresearchgate.net These benefits include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and exothermic reactions, and the potential for automation and straightforward scalability. unina.iteuropa.eu
A notable approach to the N-acetylation of amines in a continuous flow system involves the use of a packed-bed reactor. In a representative setup, a solution of the amine substrate is pumped through a column packed with a solid catalyst. nih.govresearchgate.net The system is typically equipped with a back-pressure regulator and a heating unit to precisely control the reaction environment. nih.govresearchgate.net This configuration allows for the continuous conversion of reactants to products, with the potential for high throughput and consistent product quality. nih.govresearchgate.net
One sustainable continuous flow process for N-acetylation utilizes acetonitrile (B52724) as both the acetylating agent and the solvent, with alumina (B75360) serving as a heterogeneous catalyst. nih.govresearchgate.net This method is particularly advantageous as it avoids the use of more hazardous and toxic conventional acetylating agents like acetyl chloride and acetic anhydride. nih.govresearchgate.net The reaction is carried out by passing a solution of the amine in acetonitrile through a heated column containing the alumina catalyst. nih.govresearchgate.net The residence time, a critical parameter in flow synthesis, is controlled by the flow rate of the reactant solution. nih.govresearchgate.net For a variety of aromatic and aliphatic amines, this technique has demonstrated good to excellent conversions with residence times as short as 27 minutes. nih.govresearchgate.net
Optimization of Synthetic Conditions
The efficiency and selectivity of this compound synthesis in a continuous flow system are highly dependent on the careful optimization of several key reaction parameters.
Temperature is a critical factor influencing the rate and conversion of the N-acetylation reaction in a continuous flow setup. nih.govresearchgate.net Studies on the N-acetylation of various amines using an alumina catalyst in acetonitrile have shown a significant dependence of conversion on temperature. nih.govresearchgate.net For instance, at room temperature, the reaction shows minimal conversion. nih.govresearchgate.net As the temperature is increased, the conversion rate improves markedly. In one study, an optimal temperature of 200 °C was identified, leading to high conversions. nih.govresearchgate.net However, further increasing the temperature beyond this optimum can lead to a decrease in yield. This decline is attributed to the solvent approaching its supercritical state, which can lead to significant solvent expansion and potentially unfavorable reaction kinetics. nih.govresearchgate.net
The effect of pressure on the N-acetylation of amines in a continuous flow system using an alumina catalyst and acetonitrile has been found to be less pronounced compared to temperature. nih.govresearchgate.net Investigations have shown that the reaction proceeds with moderate conversion without significant pressure dependency within a certain range. nih.govresearchgate.net For the alumina-catalyzed acetylation of aniline in acetonitrile, a pressure of 50 bar was found to be optimal when the temperature was varied. nih.govresearchgate.net While high pressure can be beneficial in some continuous flow reactions to keep reactants in a liquid phase at elevated temperatures, for this specific N-acetylation, its role appears to be more in maintaining system stability than in directly influencing the reaction kinetics. nih.govresearchgate.net
| Temperature (°C) | Pressure (bar) | Conversion (%) | Notes |
|---|---|---|---|
| 25 | 10-100 | 27 | Moderate conversion with no significant pressure dependence. |
| 100 | 50 | 53 | Initiation of significant product formation. |
| 200 | 50 | >99 | Optimal temperature for high conversion. |
| >275 | 50 | Decreased | Acetonitrile approaches supercritical state. |
The choice of catalyst is paramount for the successful N-acetylation of amines in a continuous flow process. A screening of various solid Lewis acid catalysts for the acetylation of aniline with acetonitrile revealed that aluminum(III) oxide (alumina) was the most effective, providing significantly higher yields compared to other catalysts like iron(III) oxide, boric acid, and aluminum chloride. nih.govresearchgate.net The heterogeneous nature of the alumina catalyst is particularly advantageous for continuous flow systems, as it allows for easy separation from the product stream and potential for long-term use and reusability. nih.govresearchgate.net
The catalyst loading in a packed-bed reactor is determined by the amount of catalyst packed into the column. The efficiency of the catalyst can be maintained over multiple cycles, demonstrating its robustness. nih.govresearchgate.net In the context of continuous flow synthesis, optimizing catalyst loading is crucial for achieving a balance between high conversion rates and minimizing side reactions. nih.gov While insufficient catalyst loading can lead to low conversions, excessive loading may not always be cost-effective or could potentially lead to undesired side reactions. nih.gov For the continuous flow acetylation of 4-fluoro-2-methoxyaniline, a related process, the optimization of reagents and conditions, including the implicit catalyst concentration, was key to achieving high yield and purity. acs.org
| Catalyst | Solvent | Conversion (%) |
|---|---|---|
| Fe₂O₃ | Acetonitrile | 0 |
| Boric acid | Acetonitrile | 3 |
| AlCl₃ | Acetonitrile | 19 |
| Al₂O₃ | Acetonitrile | 64 |
The choice of solvent in the synthesis of this compound can significantly influence the reaction's yield and the purity of the final product. In continuous flow N-acetylation, where acetonitrile is used as both a reactant and a solvent, the system benefits from a streamlined process with a reduced number of components. nih.govresearchgate.net This approach has been shown to be effective for a range of aromatic amines. nih.govresearchgate.net
In more general terms of N-acylation reactions, the solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates and transition states. For instance, in the N-acetylation of amines and thiols catalyzed by Ni-nanoparticles, acetonitrile was found to facilitate a faster reaction compared to other solvents like dichloromethane (B109758), chloroform, and tetrahydrofuran. nih.gov
The purity of the final product is also influenced by the solvent choice, as different solvents can promote or suppress the formation of byproducts. In some continuous flow processes, the use of a scavenger for byproducts, such as surplus acetic anhydride acting as a water scavenger, can drive the reaction equilibrium towards the desired product and improve selectivity and yield. acs.org The selection of an appropriate solvent is also critical for the downstream processing, including product isolation and purification. researchgate.net For example, a solvent that allows for the direct crystallization of the product upon quenching can simplify the workup procedure significantly. acs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For N-Ethylacetanilide, both ¹H NMR and ¹³C NMR are crucial for structural determination.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for identifying the different types of hydrogen atoms present in this compound and their relative abundance, as well as their neighboring proton environments. The ¹H NMR spectrum of this compound typically exhibits characteristic signals corresponding to the phenyl, ethyl, and acetyl groups.
Phenyl Protons: The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region, generally between 7.0 and 7.5 ppm. The exact pattern will depend on the electronic effects of the amide substituent.
Ethyl Group Methylene (B1212753) Protons (-CH₂-): The methylene protons of the ethyl group, being adjacent to the nitrogen atom, are typically deshielded and appear as a quartet due to coupling with the adjacent methyl protons. This signal is usually observed in the range of 3.5 to 4.0 ppm.
Ethyl Group Methyl Protons (-CH₃): The methyl protons of the ethyl group, adjacent to the methylene group, appear as a triplet due to coupling with the methylene protons. This signal is typically found in the aliphatic region, around 1.0 to 1.5 ppm.
Acetyl Group Methyl Protons (-COCH₃): The methyl protons of the acetyl group are attached to a carbonyl carbon and are not coupled to any adjacent protons. They are expected to resonate as a singlet in the range of 2.0 to 2.5 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner |
| Phenyl (ortho) | ~7.0-7.5 | Multiplet | Phenyl protons |
| Phenyl (meta) | ~7.0-7.5 | Multiplet | Phenyl protons |
| Phenyl (para) | ~7.0-7.5 | Multiplet | Phenyl protons |
| Ethyl (-CH₂-) | ~3.5-4.0 | Quartet | Ethyl (-CH₃) |
| Ethyl (-CH₃) | ~1.0-1.5 | Triplet | Ethyl (-CH₂-) |
| Acetyl (-COCH₃) | ~2.0-2.5 | Singlet | None |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and typically appears in the downfield region, around 170 ppm.
Phenyl Carbons: The six carbon atoms of the phenyl ring will resonate in the aromatic region, generally between 120 and 140 ppm. The specific chemical shifts will depend on their position relative to the nitrogen substituent.
Ethyl Group Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group, attached to the nitrogen, is expected to appear around 40-50 ppm.
Ethyl Group Methyl Carbon (-CH₃): The methyl carbon of the ethyl group will resonate in the aliphatic region, typically around 10-15 ppm.
Acetyl Group Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is generally observed around 20-25 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Phenyl (ipso) | ~135-140 |
| Phenyl (ortho) | ~125-130 |
| Phenyl (meta) | ~128-132 |
| Phenyl (para) | ~120-125 |
| Ethyl (-CH₂-) | ~40-50 |
| Acetyl (-COCH₃) | ~20-25 |
| Ethyl (-CH₃) | ~10-15 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are vital for unequivocally confirming the connectivity within this compound.
COSY: A COSY experiment correlates protons that are coupled to each other through three bonds (¹H-¹H coupling). For this compound, a COSY spectrum would reveal a cross-peak between the methylene protons (-CH₂) and the methyl protons (-CH₃) of the ethyl group, confirming their direct connectivity. It would also show correlations within the phenyl ring protons.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is useful for assigning specific proton signals to their corresponding carbon atoms. For instance, the methylene protons of the ethyl group would show a correlation to the methylene carbon, and the methyl protons of the acetyl group would correlate to the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): While not explicitly requested, HMBC is often used in conjunction with COSY and HSQC for establishing longer-range correlations (two or three bonds) between protons and carbons, further solidifying structural assignments, particularly for complex molecules. For this compound, HMBC could confirm the attachment of the acetyl group to the nitrogen by showing correlations between the acetyl methyl protons and the carbonyl carbon, or between the ethyl methylene protons and the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of structural fragments.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₃NO), the calculated exact monoisotopic mass is approximately 163.099714 Da nih.govspectrabase.com. HRMS measurements that match this exact mass strongly support the proposed molecular formula.
Electron Ionization (EI) is a common ionization technique in Gas Chromatography-Mass Spectrometry (GC-MS). Upon ionization, the molecular ion of this compound can undergo fragmentation, producing characteristic fragment ions that provide clues about its structure. While specific fragmentation patterns for this compound are not detailed in the provided search results, general fragmentation pathways for similar amides can be anticipated:
Molecular Ion (M⁺): The molecular ion peak at m/z 163 would be observed if the molecule survives ionization.
Loss of Acetyl Group: Fragmentation could occur through the cleavage of the N-acetyl bond, leading to fragments related to the N-ethylaniline moiety.
Loss of Ethyl Group: Cleavage of the N-ethyl bond would yield fragments related to the acetanilide (B955) moiety.
Alpha-Cleavage: Cleavage adjacent to the carbonyl group is common in amides. This could lead to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a fragment containing the N-ethylphenyl group.
McLafferty Rearrangement: If applicable, this rearrangement can lead to specific fragment ions.
Common Fragments: Peaks at m/z 106 (likely related to the aniline (B41778) fragment after loss of the acetyl group and potentially other small molecules) and m/z 43 (acetyl fragment) are noted in the provided data for this compound nih.gov.
Table 3: Key Mass Spectrometry Data for this compound
| Ion Type | m/z Value | Interpretation |
| Molecular Ion (M⁺) | ~163 | Molecular ion peak (C₁₀H₁₃NO) |
| Fragment Ion | ~106 | Potential aniline-related fragment |
| Fragment Ion | ~43 | Acetyl fragment (CH₃CO⁺) |
| Exact Mass | 163.099714 | Calculated exact mass for C₁₀H₁₃NO nih.govspectrabase.com |
Note: Fragmentation patterns can vary depending on the ionization method and instrument parameters.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for evaluating the purity of this compound and separating it from potential impurities or related compounds. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds, including this compound. Reverse-phase HPLC (RP-HPLC) is particularly effective for this compound.
Research indicates that this compound can be analyzed using RP-HPLC with a mobile phase typically consisting of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid or formic acid to optimize peak shape and ionization for subsequent mass spectrometry detection sielc.comsielc.comasm.org. For instance, a method employing a Supelco LC-PAH column with 40% acetonitrile in water at a flow rate of 0.5 mL/min has been described for related acetanilide compounds asm.org. SIELC Technologies has also developed methods utilizing Newcrom R1 and Newcrom C18 columns for the separation of this compound and its chlorinated analogue, highlighting the scalability of these methods for preparative separations and pharmacokinetic studies sielc.comsielc.com.
Table 1: Typical HPLC Conditions for this compound Analysis
| Parameter | Typical Condition | Reference(s) |
| Column Type | RP-HPLC (e.g., C18, Newcrom R1, LC-PAH) | sielc.comsielc.comasm.org |
| Mobile Phase | Acetonitrile (MeCN) / Water (e.g., 40:60 v/v) | sielc.comsielc.comasm.org |
| Additives | Phosphoric Acid or Formic Acid (for MS compatibility) | sielc.comsielc.com |
| Flow Rate | 0.5 mL/min (or as specified by column manufacturer) | asm.org |
| Detection Wavelength | 210 nm (UV detection) | asm.org |
| Injection Volume | 10-20 µL | asm.orgresearchgate.net |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) is a robust technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. GC-FID offers high sensitivity and a wide linear range for detecting organic analytes.
Studies have employed GC-FID for the analysis of this compound (NEACT) using standard capillary columns. For example, a Varian gas chromatograph equipped with a Supelco SPB-1 column (30 m x 0.25 mm ID) has been utilized. Typical operating conditions involve an injector temperature of 140°C and a detector temperature of 190°C, with a nitrogen carrier gas flow rate of 4 mL/min. The column temperature program often starts at 70°C for 1 minute, followed by a ramp of 20°C/min up to 190°C, allowing for effective separation of this compound from impurities asm.orgnih.gov. GC-FID has also been used in the analysis of related acetanilide compounds to detect small impurity levels, confirming its utility for purity assessment nist.gov.
Table 2: Typical GC-FID Conditions for this compound Analysis
| Parameter | Typical Condition | Reference(s) |
| Column Type | Capillary GC (e.g., Supelco SPB-1) | asm.orgnih.gov |
| Carrier Gas | Nitrogen (N₂) | asm.orgnih.gov |
| Carrier Gas Flow Rate | 4 mL/min | asm.orgnih.gov |
| Injector Temperature | 140°C | asm.orgnih.gov |
| Detector Temperature | 190°C | asm.orgnih.gov |
| Oven Temperature | 70°C (1 min) ramp to 190°C at 20°C/min | asm.orgnih.gov |
| Detection Method | Flame Ionization Detection (FID) | asm.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. It is particularly valuable for identifying metabolites or degradation products of this compound and for confirming its structure.
GC-MS analysis typically involves electron ionization (EI), which generates reproducible fragmentation patterns that can be matched against spectral libraries, such as the NIST database, for compound identification thermofisher.comuba.arnih.gov. Research has shown that GC-MS can be used to analyze metabolites produced from this compound, for example, identifying N-ethylacetamide as a metabolite nih.gov. The technique's ability to provide both retention time and mass spectral data allows for high confidence in compound identification, making it crucial for both structural elucidation and the study of metabolic pathways or degradation processes involving this compound thermofisher.comuba.ar.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of IR radiation at specific wavelengths, which correspond to vibrational modes of chemical bonds.
This compound, possessing an amide linkage and an aromatic ring, exhibits characteristic IR absorption bands. The amide group (specifically, the carbonyl stretching vibration, often referred to as the amide I band) is expected to absorb strongly in the region of 1640-1680 cm⁻¹ libretexts.org. For acetanilide itself, a double-peak structure in the amide I band has been observed, potentially due to interactions within the crystal lattice or specific conformational effects science.gov. Additionally, C-H stretching vibrations from the ethyl group and the phenyl ring will be present, typically in the 2850-3100 cm⁻¹ range libretexts.org. The aromatic ring also contributes characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹ and out-of-plane bending vibrations that can indicate the substitution pattern on the phenyl ring libretexts.org. FTIR spectra for this compound are available, confirming its characteristic functional groups nih.govnist.gov.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group / Bond | Expected Absorption Range (cm⁻¹) | Significance | Reference(s) |
| Amide C=O (Amide I) | 1640 – 1680 | Carbonyl stretching vibration | libretexts.org |
| Aromatic C=C | 1450 – 1600 | Aromatic ring stretching | libretexts.org |
| Aliphatic C-H | 2850 – 2960 | Stretching vibrations of ethyl group | libretexts.org |
| Aromatic C-H | 3020 – 3100 | Stretching vibrations of phenyl ring | libretexts.org |
| C-N Stretch | ~1200 – 1350 | Amide C-N stretching (often in fingerprint region) | libretexts.org |
Advanced X-ray Crystallography for Solid-State Structure
X-ray Crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and molecular conformation. For this compound, this technique would reveal its precise solid-state structure.
While direct published X-ray crystallographic data specifically for this compound's crystal structure was not extensively detailed in the provided search results, X-ray diffraction has been successfully applied to related compounds like acetanilide to elucidate its crystal packing and hydrogen bonding networks science.gov. Furthermore, studies on acetanilide derivatives have utilized powder X-ray diffraction (PXRD) to characterize different crystalline forms (polymorphs) and their thermal properties via differential scanning calorimetry (DSC) google.comgoogle.comgoogleapis.com. These techniques are crucial for understanding the solid-state behavior of compounds, which can impact their physical properties, stability, and processing. The detailed structural information obtained from single-crystal X-ray diffraction is considered the gold standard for molecular structure determination.
Compound Name Table:
| Chemical Name | Synonyms / Related Terms |
| This compound | Acetamide (B32628), N-ethyl-N-phenyl-; Ethylacetanilide; Mannol |
| 2-Chloro-N-ethylacetanilide | 2-Chloro-N-ethyl-N-phenylacetamide |
| Acetanilide | N-Phenylacetamide |
Computational Chemistry and Molecular Modeling of N Ethylacetanilide
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules based on the principles of quantum mechanics.
Studies detailing the specific electronic structure and molecular orbitals (such as Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies, and charge distributions) of N-Ethylacetanilide are not extensively reported in the provided literature. However, for organic molecules, quantum chemical methods are routinely used to map these features, which are critical for understanding reactivity, spectroscopic properties, and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for calculating the electronic structure of materials and molecules. While specific DFT studies focusing solely on this compound were not prominently identified in the reviewed search results, DFT is a standard approach for optimizing molecular geometries, calculating vibrational frequencies, predicting reaction pathways, and determining electronic properties like ionization potentials and electron affinities for compounds of this nature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into conformational changes, binding events, and dynamic properties.
Specific molecular dynamics simulations detailing the conformational landscape and dynamic behavior of this compound were not found in the analyzed search results. Typically, MD is employed to explore the various stable and transient conformations a molecule can adopt, which is crucial for understanding its interactions with other molecules or its behavior in different environments.
The provided literature indicates the relevance of intermolecular interactions and solvent effects in chemical processes involving this compound. One study mentions the importance of "intermolecular interactions that existed in solutions of cocrystallizing systems" in the context of drug substances wdh.ac.id, suggesting that understanding how this compound might interact with other molecules in solution is relevant. Furthermore, general observations in chemical reactions highlight that "solvent effects are observed," particularly in contexts like phase-transfer catalysis, implying that the surrounding solvent environment can significantly influence the behavior and reactivity of molecules like this compound vdoc.pub.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies
QSAR and QSPR studies aim to establish correlations between the chemical structure of compounds and their biological activities or physicochemical properties.
Research has investigated the role of N-alkylacetanilides, including this compound, in biological contexts. A notable finding indicates that this compound was effective in preventing N-2-fluorenylacetamide-induced hepatocarcinogenesis in F344 strain rats researchgate.net. In this study, this compound, alongside phenacetin (B1679774) and N-methylacetanilide, demonstrated protective effects against liver cancer induced by N-2-fluorenylacetamide. This compound was found to be effective, although phenacetin exhibited a higher degree of efficacy in this specific experimental model researchgate.net. This research highlights a quantitative relationship between the molecular structure of this compound and its observed biological property, fitting the paradigm of QSPR studies.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 62 °C | researchgate.net |
Applications of N Ethylacetanilide in Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
N-Ethylacetanilide and its derivatives are recognized for their role as precursors in the construction of intricate organic molecules, including various heterocyclic systems, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation of Heterocyclic Compounds
The structural features of this compound lend themselves to the synthesis of various heterocyclic ring systems. For instance, lithiated 2-ethylacetanilide (B181096) has been employed as a crucial reagent to facilitate N4-alkylation in the synthesis of 1,4-benzodiazepine-2,5-dione derivatives rsc.org. This highlights the nucleophilic character of the deprotonated amide nitrogen, enabling its participation in ring-forming reactions.
Furthermore, acetanilides, as a class, are known precursors to quinoline (B57606) structures. N-methylacetanilide, a related compound, has been shown to yield quinoline and 6-methylquinoline (B44275) when heated with zinc chloride cdnsciencepub.com. More specifically, acetanilides can be transformed into 3-acetyl-2-chloroquinolines using Vilsmeier-Haack type reagents, such as trichlorotriazine (B8581814) (TCTA) or trichloroisocyanuric acid (TCCA) in combination with N,N-dimethylacetamide (DMA) thieme-connect.com. Another example involves the thermal decomposition of a diazonium sulfate (B86663) derived from 2-amino-N-ethyl-4'-methoxybenzanilide, which can lead to the formation of spirodienones, a class of heterocyclic compounds researchgate.net.
Role in Pharmaceutical Intermediates and Agrochemicals
This compound and its derivatives are established as intermediates in the synthesis of both pharmaceuticals and agrochemicals ontosight.ailookchem.com. N-(2-ethylphenyl)acetamide, also known as 2-Ethylacetanilide, is generally utilized in these synthetic processes ontosight.ai. N-ETHYL-4'-NITROACETANILIDE specifically serves as a chemical intermediate for the production of pharmaceuticals and various organic materials lookchem.com.
A notable pharmaceutical application is the compound identified as a synonym for Zaleplon, a medication used to treat insomnia: 3'-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)-N-ethylacetanilide pharmaffiliates.com. While this compound itself is not directly named as an herbicide, the broader class of acetanilide (B955) herbicides, including compounds like acetochlor (B104951) and metolachlor, underscores the significance of this chemical scaffold in the agrochemical sector science.gov. Related compounds, such as N-(m-tolyl)acetamide, also function as intermediates in the development of pharmaceuticals and agrochemicals solubilityofthings.com.
Derivatization for Enhanced Properties (e.g., N-nitroso-N-ethylacetanilide)
This compound can undergo derivatization to yield compounds with modified or enhanced properties. A prime example of such a transformation is the formation of N-nitroso-N-ethylacetanilide nih.gov. This nitrosation reaction is a characteristic reactivity pathway for acetanilides; for instance, acetanilide itself can be converted into N-nitroso-acetanilide upon treatment with nitrous acid nus.edu.sg. The synthesis of N-Nitroso-N-ethylacetamide typically involves reacting N-ethylacetamide with sodium nitrite (B80452) and bismuth(III) chloride in dichloromethane (B109758) nih.gov. Other related derivatizations include the preparation of nitro derivatives, such as 4-nitro-N-ethylacetanilide dtic.mil, and studies involving nitrosation reactions on similar compounds like ethyl centralite dtic.mil.
Building Block in Synthetic Pathways
As a building block, this compound offers versatile reactivity through its constituent functional groups, enabling its incorporation into various synthetic strategies.
Synthetic Utility of Amide Nitrogen
The amide nitrogen atom in this compound provides significant synthetic utility, particularly after deprotonation. For instance, lithiated 2-ethylacetanilide has been utilized as a base to facilitate N4-alkylation in the synthesis of complex heterocyclic structures, such as 1,4-benzodiazepine-2,5-diones rsc.org. This demonstrates the nucleophilic potential of the deprotonated amide nitrogen, allowing it to participate in alkylation reactions. The amide bond itself can also be a site of chemical transformation, as exemplified by the action of amidases, which can cleave the amide bond in acetanilide science.gov.
Reactions Involving the Carbonyl Group and Aromatic Ring
Carbonyl Group: While direct reactions specifically targeting the carbonyl group of this compound are not extensively detailed as primary applications in the literature snippets, its presence is fundamental to the amide functionality. Reactions involving the adjacent nitrogen atom, such as nitrosation, are well-documented nih.govnus.edu.sg.
Aromatic Ring: The aromatic ring of this compound is susceptible to various chemical transformations. It can undergo electrophilic aromatic substitution reactions, a common characteristic of aniline (B41778) derivatives, allowing for the introduction of substituents like nitro groups, as seen in the preparation of 4-nitro-N-ethylacetanilide dtic.mil. The aromatic ring also plays a role in cyclization reactions that form heterocyclic systems. Acetanilides, including N-methylacetanilide, can be converted into quinoline structures when subjected to conditions like heating with zinc chloride cdnsciencepub.com or through reactions with Vilsmeier-Haack type reagents to yield substituted quinolines thieme-connect.com. Furthermore, the aromatic ring can be a target for halogenation, as indicated by the broad range of carbocyclic organic compounds, including phenylated amides like acetanilide, listed as substrates for chlorination processes google.com.
Data Tables
Table 1: Heterocyclic Synthesis Utilizing this compound Derivatives
| Starting Material/Derivative | Target Heterocycle/Class | Key Reaction/Reagent | Reference |
| Lithiated 2-ethylacetanilide | 1,4-Benzodiazepine-2,5-diones | N4-alkylation | rsc.org |
| N-methylacetanilide (related class) | Quinolines, 6-methylquinolines | Heating with Zinc Chloride | cdnsciencepub.com |
| Acetanilides (related class) | 3-Acetyl-2-chloroquinolines | Vilsmeier-Haack type reagents (TCCA/DMA or TCTA/DMA) | thieme-connect.com |
| 2-amino-N-ethyl-4'-methoxybenzanilide (derived diazonium sulfate) | Spirodienones (heterocyclic) | Thermal decomposition of diazonium sulfate | researchgate.net |
Table 2: this compound and Derivatives as Intermediates
| Compound/Derivative | Application Area | Specific Pharmaceutical/Agrochemical Link | Reference |
| N-(2-ethylphenyl)acetamide (2-Ethylacetanilide) | Pharmaceutical Intermediate | General | ontosight.ai |
| N-(2-ethylphenyl)acetamide (2-Ethylacetanilide) | Agrochemical Intermediate | General | ontosight.ai |
| N-ETHYL-4'-NITROACETANILIDE | Pharmaceutical Intermediate | General | lookchem.com |
| N-ETHYL-4'-NITROACETANILIDE | Organic Materials Synthesis | General | lookchem.com |
| 3'-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)-N-ethylacetanilide | Pharmaceutical (Insomnia) | Zaleplon | pharmaffiliates.com |
| Acetanilide (related class) | Precursor | Dyes, Pharmaceuticals | |
| N-(m-tolyl)acetamide (related class) | Pharmaceutical Intermediate | General | solubilityofthings.com |
| N-(m-tolyl)acetamide (related class) | Agrochemical Intermediate | General | solubilityofthings.com |
Use as a Model Compound in Mechanistic Studies
This compound and its structural relatives serve as valuable models for elucidating complex chemical and biological processes. Their well-defined structures allow researchers to investigate specific reaction pathways and metabolic transformations.
Studies on Metabolism and Biotransformation Pathways
The metabolic fate of this compound and similar acetanilide compounds in biological and environmental systems is a subject of scientific interest. Research into the biotransformation of various acetanilides reveals several key metabolic pathways:
N-Deacetylation: This process involves the enzymatic cleavage of the acetyl group from the nitrogen atom, yielding the corresponding aniline derivative. Studies have indicated that bacterial catabolism of this compound (NEACT) can lead to the formation of N-ethylacetamide, highlighting N-deacetylation as a significant metabolic step nih.gov. This pathway is also recognized as a major route for other acetanilides science.gov.
N-Dealkylation: The ethyl group attached to the nitrogen atom can be removed through N-dealkylation. This transformation is a common mechanism in the metabolism of various xenobiotics, including certain dyes and herbicides, and is relevant for understanding the degradation of this compound nih.govproquest.com.
Aromatic Hydroxylation: The phenyl ring of acetanilide derivatives can undergo hydroxylation, often occurring at the para position, as observed in the metabolism of substituted acetanilides science.govresearchgate.net.
Conjugation Reactions: Metabolites can be further processed through conjugation with endogenous molecules such as glucuronic acid or sulfate. These conjugation reactions increase water solubility, facilitating excretion from biological systems science.govresearchgate.net.
Amide Bond Cleavage: Enzymes like aryl acylamidases are known to cleave the amide bond in acetanilides, playing a crucial role in the degradation of these compounds and other xenobiotics asm.org.
Oxidation: Metabolic transformations can also involve the oxidation of the acetyl group or alkyl side chains, leading to functionalized derivatives science.govresearchgate.net.
The study of these pathways provides insights into how organic compounds are processed in living organisms and the environment, which is critical for toxicology, pharmacology, and environmental science.
Table 1: Identified Metabolic Pathways for Acetanilides
| Pathway | Description | Relevant Compound/Context | Reference(s) |
| N-Deacetylation | Removal of the acetyl group from the nitrogen atom. | This compound (NEACT) to N-ethylacetamide; general acetanilides | nih.govscience.gov |
| N-Dealkylation | Removal of alkyl groups (e.g., ethyl) from the nitrogen atom. | General xenobiotic metabolism, dye degradation; N-EtFOSE | nih.govproquest.com |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Substituted acetanilides, para-hydroxylation | science.govresearchgate.net |
| Conjugation | Formation of conjugates (e.g., glucuronidation, sulfation). | Metabolites of acetanilides | science.govresearchgate.net |
| Amide Bond Cleavage | Enzymatic hydrolysis of the amide linkage. | Aryl acylamidases acting on acetanilides | asm.org |
| Acetyl Group Oxidation | Oxidation of the acetyl moiety. | Acetanilides | science.gov |
| Side-Chain Oxidation | Oxidation of alkyl substituents on the molecule. | Substituted acetanilides | researchgate.net |
Investigating Dye Fading Mechanisms
This compound can serve as a model compound for investigating degradation mechanisms relevant to dye fading, particularly concerning N-dealkylation processes. Studies on the photocatalytic degradation of azo dyes have identified N-dealkylation—the cleavage of alkyl groups from the nitrogen atom—as a significant breakdown pathway proquest.com. Given that this compound possesses an ethyl group attached to its nitrogen atom, it is a suitable substrate for examining the kinetics and mechanisms of such N-dealkylation reactions. Understanding these processes is crucial for comprehending how organic molecules, including dyes, degrade or fade under environmental conditions or through photocatalytic treatments. Additional degradation pathways observed in dye studies include the formation of N-oxides, with hydroxyl radicals (HO•) often playing a minor role proquest.com. The study of these transformations using this compound can offer valuable insights into the chemical alterations responsible for the loss of color in dyed materials.
Table 2: Relevant Degradation Pathways in Dye Studies
| Pathway | Description | Relevance to this compound | Reference(s) |
| N-Dealkylation | Cleavage of alkyl groups (e.g., ethyl) from the nitrogen atom. | This compound possesses an ethyl group amenable to dealkylation. | proquest.com |
| N-Oxide Formation | Oxidation leading to the formation of N-oxide species. | Potential transformation pathway for this compound. | proquest.com |
| Hydroxyl Radical Role | The role and reactivity of hydroxyl radicals in degradation. | HO• plays a minor role in some dye degradation processes. | proquest.com |
Applications in Polymer Chemistry and Material Science
This compound and related acetanilide derivatives find potential applications in material science, particularly in areas such as corrosion inhibition.
Corrosion Inhibition: Research has indicated that mixtures containing acetanilide and para-hydroxy acetanilide can effectively inhibit corrosion in alloyed zinc electrodes when exposed to chloride solutions nus.edu.sg. This suggests that acetanilide derivatives, including this compound, may possess properties that protect metal surfaces from corrosive environments. Such compounds could potentially be incorporated into protective coatings or used in electrochemical applications where corrosion prevention is critical.
Polymer Nanocomposites: While direct incorporation of this compound into polymer nanocomposites is not extensively detailed in the provided literature, the field of polymer nanocomposites generally involves dispersing nanoscopic inorganic particles within a polymer matrix to enhance properties such as tensile strength, conductivity, thermal stability, and to reduce flammability researchgate.net. Acetanilide derivatives, due to their chemical structure and potential for functionalization, could theoretically be explored as additives or modifiers in such advanced materials. However, specific applications of this compound in this domain require further investigation.
Environmental Fate and Degradation of N Ethylacetanilide
Degradation Pathways in Environmental Matrices
The breakdown of N-Ethylacetanilide in the environment can occur through several pathways, with microbial action being the most significant factor in its transformation. nih.gov Abiotic processes may also contribute to its degradation, although to a lesser extent under typical environmental conditions.
Microbial degradation is the most critical factor determining the ultimate environmental fate of acetanilide (B955) herbicides. nih.gov The biodegradation of compounds in this class can be partial and primarily cometabolic, with the cleavage of the aromatic ring structure often being a slow process. nih.gov For related acetanilide herbicides, common microbial transformation reactions include hydrolysis, oxidation, reduction, dealkylation, and hydroxylation. ucanr.edu
Specific research has demonstrated the capability of soil bacteria to catabolize this compound. In a notable study, the bacterial strain Moraxella sp. DAK3 was shown to utilize this compound as a substrate. nih.gov The degradation process initiated by this organism involves the transformation of the parent compound into corresponding metabolites. nih.gov While some microorganisms can fully mineralize certain acetanilides, others may only achieve partial degradation, leading to the formation of intermediate products. nih.govresearchgate.net For example, the bacterium Rhodococcus erythropolis has been shown to convert the related compound acetanilide into aniline (B41778). researchgate.netu-szeged.hu
In addition to biotic processes, abiotic degradation pathways such as hydrolysis and photolysis can contribute to the transformation of organic chemicals in the environment. Hydrolysis involves the cleavage of chemical bonds by the addition of water, and for this compound, this could potentially occur at the amide linkage. Photolysis is degradation resulting from the absorption of light energy. These processes are influenced by environmental factors like pH, temperature, and the presence of sensitizing substances in the water. ucanr.edu However, specific experimental data detailing the hydrolysis and photolysis rates or half-lives for this compound in environmental matrices are not extensively documented in the available scientific literature.
Metabolite Identification and Characterization in Environmental Systems
Research has directly identified N-Ethylacetamide as a metabolite resulting from the microbial degradation of this compound. nih.gov In laboratory studies using Moraxella sp. DAK3, the catabolism of this compound led to the production of a metabolite that was subsequently identified as N-Ethylacetamide. This identification was confirmed through mass spectral analysis of the extracted metabolite, which produced a mass spectrum identical to that of an authentic N-Ethylacetamide standard. nih.gov The formation of this acetamide (B32628) suggests a degradation pathway that involves the cleavage of the N-phenyl bond of the this compound molecule.
Environmental Persistence and Transport Mechanisms
The persistence and movement of this compound in the environment are largely controlled by its tendency to adsorb to soil and sediment particles. Sorption processes affect the concentration of the chemical in the soil solution, thereby influencing its availability for microbial degradation, plant uptake, and leaching into groundwater. nih.gov
Sorption to soils and sediments is a key process controlling the migration and bioavailability of acetanilide herbicides. nih.gov The degree of adsorption is strongly influenced by soil properties, particularly the organic matter or organic carbon content. Generally, higher organic carbon content leads to stronger adsorption, which reduces the mobility of the compound but can also decrease its availability for rapid microbial breakdown. nih.gov
The following table presents adsorption data for other acetanilide herbicides, illustrating the range of values observed for this class of compounds.
| Compound | Soil Type | Organic Carbon (%) | Freundlich Kf ((µg/g)/(µg/mL)1/n) | Koc (mL/g) | Reference |
|---|---|---|---|---|---|
| Acetochlor (B104951) | Silty Clay Loam | 1.8 | 3.78 | 210 | nih.gov |
| Butachlor | Silty Clay Loam | 1.8 | 10.3 | 572 | nih.gov |
| Alachlor | Not Specified | Not Specified | 1.9 - 7.4 | 124 - 190 | nih.gov |
| Metolachlor | Not Specified | Not Specified | 1.3 - 13.6 | 117 - 250 | nih.gov |
| Propachlor | Not Specified | Not Specified | 0.4 - 2.5 | 34 - 98 | nih.gov |
Volatilization and Leaching Potential
The environmental mobility of this compound, a derivative of acetanilide, is governed by its physicochemical properties, which dictate its tendency to volatilize from soil and water surfaces and its potential to leach through the soil profile into groundwater.
Volatilization Potential
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. A chemical's potential to volatilize from water is often estimated using its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and soil adsorption characteristics.
The vapor pressure of a related compound, N-ethyl acetamide, is estimated to be 0.3 mmHg at 25°C. thegoodscentscompany.com Although this is a different compound, it provides an indication that this compound may have some potential to volatilize from surfaces, particularly dry soil. However, its tendency to adsorb to soil particles, as discussed below, will likely mitigate this process. Volatilization from moist soil surfaces is generally not expected to be a significant fate process. nih.gov
Leaching Potential
Leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water. The potential for a chemical to leach is largely determined by its soil sorption coefficient (Koc), which measures its tendency to bind to the organic matter in soil. A lower Koc value indicates weaker binding and a higher potential for leaching.
The table below presents key parameters that influence the volatilization and leaching potential of a chemical. While specific experimental values for this compound are limited, data for related compounds and estimated values provide insight into its likely environmental behavior.
Advanced Analytical Techniques for Environmental Monitoring
The detection and quantification of this compound in complex environmental matrices such as water and soil require sophisticated analytical techniques that offer high sensitivity and selectivity. Modern analytical chemistry provides several powerful methods for monitoring trace levels of organic pollutants.
Sample Preparation
Before instrumental analysis, a crucial step is the preparation of the environmental sample. This typically involves extraction and pre-concentration of the target analyte to remove interfering substances from the matrix and to increase the concentration to a level detectable by the instrument. nih.gov Common techniques for water samples include solid-phase extraction (SPE), while for soil samples, methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed. epa.gov The choice of solvent and extraction conditions is critical for achieving good recovery of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.
For this compound, GC-MS analysis would involve the identification of its characteristic mass spectrum. The mass spectrum of this compound shows a prominent peak for the molecular ion (the intact molecule with one electron removed) and several fragment ions.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is an even more sensitive and selective technique, particularly well-suited for the analysis of polar and thermally labile compounds that are not easily analyzed by GC. UPLC utilizes columns with smaller particle sizes, resulting in faster analysis times and better resolution compared to traditional high-performance liquid chromatography (HPLC).
In a UPLC-MS/MS system, the sample is first separated by the UPLC column. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and enter the tandem mass spectrometer. The first mass spectrometer selects the molecular ion of the target analyte (in this case, m/z 163 for this compound). This selected ion is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides a very high degree of certainty in the identification and quantification of the target compound, even at very low concentrations in complex matrices. waters.comnih.gov The development of a specific UPLC-MS/MS method would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric parameters (e.g., cone voltage and collision energy) to achieve the best sensitivity and selectivity for this compound.
Emerging Research and Future Directions
Exploration of New Derivatives and Their Synthetic Routes
Research into N-Ethylacetanilide extends to the synthesis and characterization of its derivatives, aiming to explore new chemical properties and potential applications. A notable example includes the synthesis of N-ETHYL-4'-NITROACETANILIDE, which serves as a valuable intermediate in the production of various pharmaceuticals and organic materials lookchem.com. This derivative is synthesized by reacting 4-nitroacetanilide with ethyl iodide in the presence of a strong base lookchem.com.
Furthermore, the broader class of acetanilide (B955) derivatives has seen exploration in diverse fields. For instance, N-(2-Ethyl-6-methylphenyl)acetamide, a structural relative, is synthesized via the reaction of 2-ethyl-6-methylaniline (B166961) with acetic anhydride (B1165640) or acetyl chloride ontosight.ai. Derivatives of acetanilide, in general, are of interest for their potential biological activities and chemical properties, suggesting a fertile ground for developing new this compound-based compounds with tailored functionalities ontosight.ai.
Synthesis of N-ETHYL-4'-NITROACETANILIDE
| Starting Material | Reagent(s) | Conditions | Product | Notes |
| 4-Nitroacetanilide | Ethyl iodide, Strong base | Not specified | N-ETHYL-4'-NITROACETANILIDE | Intermediate for pharmaceuticals and organic materials lookchem.com. |
| 2-Ethyl-6-methylaniline | Acetic anhydride or Acetyl chloride | In the presence of a base | N-(2-Ethyl-6-methylphenyl)acetamide | Derivative of interest in pharmacology and materials science ontosight.ai. |
Investigation of this compound in Advanced Catalysis
The role of this compound and its derivatives in advanced catalysis is an area with limited direct reporting in the reviewed literature. While acetanilide has been studied in the context of adsorption and catalytic hydrolysis on clays, and its weakly basic character influences its adsorption properties science.gov, specific applications of this compound as a catalyst, ligand, or promoter in advanced catalytic systems are not extensively documented. Future research could explore its potential in organocatalysis or as a ligand scaffold for metal-catalyzed reactions, leveraging its amide functionality and aromatic structure.
Integration with Flow Chemistry and Automated Synthesis
The field of chemical synthesis is increasingly embracing continuous flow chemistry and automated synthesis platforms for enhanced efficiency, scalability, and safety researchgate.netosti.govrsc.org. These methodologies offer precise control over reaction parameters, facilitate in-line monitoring, and enable the exploration of vast reaction condition spaces, often through high-throughput experimentation (HTE) osti.govpurdue.edu. While specific applications of these advanced techniques to this compound synthesis or reactions are not detailed in the provided results, the general trend suggests a significant potential. Future research could involve developing continuous flow protocols for the synthesis of this compound derivatives or utilizing automated platforms for optimizing reaction conditions involving the compound. This integration could streamline research and development, making the production of this compound-based compounds more efficient and sustainable rsc.org.
Advanced Spectroscopic Studies (e.g., Ultrafast Spectroscopy)
This compound has been characterized using a range of spectroscopic techniques, providing fundamental data for its identification and structural analysis. Available spectroscopic data includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) spectrabase.comnih.govnist.gov. These techniques offer insights into the compound's molecular structure, functional groups, and electronic properties.
However, the application of advanced spectroscopic methods, such as ultrafast spectroscopy, to probe the dynamic behavior or transient species associated with this compound is not explicitly detailed in the current literature. Such studies could offer deeper mechanistic insights into reactions involving this compound or elucidate its excited-state properties, representing a potential future direction for research.
Spectroscopic Characterization of this compound
| Spectroscopic Technique | Data Availability | Notes |
| ¹H NMR | Available | Used for structural elucidation spectrabase.comnih.gov. |
| ¹³C NMR | Available | Used for structural elucidation spectrabase.comnih.gov. |
| FTIR | Available | Provides information on functional groups spectrabase.comnih.govnist.gov. |
| Raman | Available | Complementary vibrational spectroscopy spectrabase.com. |
| UV-Vis | Available | Useful for electronic transitions and quantitative analysis spectrabase.comnist.gov. |
| Mass Spectrometry (MS) | Available | Used for molecular weight determination and fragmentation analysis spectrabase.comnih.gov. |
Computational Approaches for Reaction Prediction and Optimization
Computational chemistry and machine learning (ML) are increasingly vital tools for predicting chemical reactions, elucidating mechanisms, and optimizing synthesis conditions researchgate.netijnc.irschrodinger.comarxiv.org. Techniques such as Density Functional Theory (DFT), quantitative structure-activity relationship (QSAR) studies, and advanced ML models are being employed to accelerate catalyst design, predict reaction outcomes, and improve yields researchgate.netijnc.irschrodinger.com.
While specific computational studies focused on this compound are not prominently featured in the reviewed literature, the broader advancements in these areas offer significant potential. Machine learning models can be trained on existing experimental and computational data to predict the reactivity, selectivity, and optimal conditions for reactions involving this compound or its novel derivatives. Furthermore, computational tools can aid in the design of new derivatives with desired properties by predicting their electronic structures and reactivity patterns schrodinger.com.
Novel Applications in Niche Chemical Fields
Emerging research suggests potential applications for this compound and its derivatives in niche chemical fields beyond traditional uses. The interest in derivatives for pharmacology and materials science has been noted ontosight.ai. General research on acetanilide derivatives has explored their utility as anticancer agents, in diabetes treatment, as 5-lipoxygenase inhibitors, in agrochemicals, and as corrosion inhibitors nus.edu.sg.
Moreover, the identification of 2-ethylacetanilide (B181096) (this compound) within complex biological matrices, such as velvet antler extracts, points towards potential applications in natural product analysis or as a marker compound in biochemical studies researchgate.net. While specific niche applications for this compound itself require further dedicated research, its structural relationship to compounds with diverse functionalities indicates a broad potential for exploration in areas like specialized organic synthesis, materials science, and analytical chemistry.
Compound List
this compound
4-Nitroacetanilide
Ethyl iodide
N-ETHYL-4'-NITROACETANILIDE
2-Ethyl-6-methylaniline
N-(2-Ethyl-6-methylphenyl)acetamide
Acetic anhydride
Acetyl chloride
Acetanilide
(R)-2-(2-aminothiazol-4-yl)-4′-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetanilide
4-Ethylacetanilide
4-Methoxyacetanilide
3,4-Dimethoxyaniline
3-Methoxy-4-ethoxyaniline
p-Ethylacetanilide
N-methylacetanilide
p-Toluidine
N-ethylaniline
4-Nitrophenylethylamine monohydrochloride
(R)-mandelic acid
Triethylamine
N,N-dimethylformamide
Hydroxybenztriazole
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride (EDC)
(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
N-ethyl-2,4-dinitroaniline
N-ethylcarbanilyl chloride
2,4-dinitroethylcentralite
2,4-dinitro-N-ethylaniline
N-ethyl-2,4-dinitrocarbanilyl chloride
N-ethylacetamide
N-nitroso-N-ethylacetamide
N-nitroso-N-methylformamide
N-methylformamide
N-ethyl-4-methoxybenzamide
N-Ethyl-3,5-dimethoxbenzamide
N-Ethylphenylacetamide
N-ethyl-N-phenylacetamide
Q & A
Q. Basic
- NMR : Confirm structure via ¹H/¹³C peaks (e.g., acetyl CH₃ at ~2.1 ppm, aromatic protons at 6.5–7.5 ppm) .
- IR : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bend (if unreacted amine present) .
- Mass Spectrometry : Verify molecular ion (m/z 177.2 for C₁₀H₁₃NO) and fragmentation patterns.
What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound?
Q. Advanced
- Scoping review : Systematically collate data from primary studies, noting measurement conditions (e.g., heating rate for melting point) .
- Meta-analysis : Statistically assess outliers using Grubbs’ test and evaluate methodological consistency (e.g., purity verification methods) .
- Replication studies : Reproduce conflicting results under standardized protocols .
How can reproducibility in this compound synthesis be ensured across laboratories?
Q. Basic
- Detailed protocols : Specify equipment calibration, reagent grades, and environmental controls (humidity, temperature) .
- Inter-lab validation : Share raw data (e.g., chromatograms) and use reference standards .
- Error reporting : Document deviations (e.g., incomplete drying) and their impact on yield .
How to conduct a systematic review of this compound’s applications in organic chemistry?
Q. Advanced
- Define scope : Focus on synthetic intermediates, catalytic roles, or photostability studies .
- PRISMA guidelines : Screen databases (SciFinder, PubMed) using keywords like “this compound AND catalysis” .
- Gap analysis : Compare mechanistic hypotheses (e.g., steric effects of the ethyl group) across studies .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (generalized from similar acetamide compounds) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
What methodologies analyze degradation products of this compound under environmental conditions?
Q. Advanced
- Accelerated degradation studies : Expose to UV light, varying pH, and oxidants (e.g., H₂O₂) .
- LC-MS/MS : Identify byproducts (e.g., acetanilide or ethylamine derivatives) and quantify degradation kinetics .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess environmental impact .
How to validate this compound purity using chromatographic techniques?
Q. Basic
- HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention time to certified reference material .
- GC-MS : Confirm absence of volatile impurities (e.g., unreacted acetic anhydride) .
- Calibration curves : Establish linearity for quantitative analysis (R² > 0.995) .
How to reconcile computational models of this compound with experimental data?
Q. Advanced
- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) and compare bond lengths/angles with crystallographic data .
- MD simulations : Validate solvation effects (e.g., in ethanol) against experimental solubility .
- Error analysis : Quantify deviations using root-mean-square deviation (RMSD) and refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
